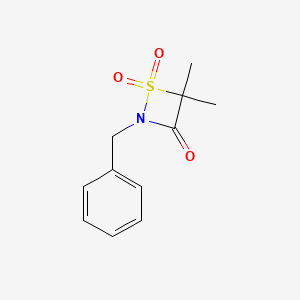![molecular formula C11H9N3O4S B14636131 N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide CAS No. 55564-07-3](/img/structure/B14636131.png)
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is a synthetic organic compound that features a nitro group, a thiazole ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-hydroxyaniline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-4-[(1,3-thiazol-2-yl)oxy]phenylacetamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 2-Nitro-4-[(1,3-thiazol-2-yl)oxy]benzoic acid and acetamide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its antimicrobial and anticancer properties.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology: Explored for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring may also play a role in binding to target proteins, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide .
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide is unique due to its combination of a nitro group, thiazole ring, and acetamide moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55564-07-3 |
|---|---|
Molekularformel |
C11H9N3O4S |
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
N-[2-nitro-4-(1,3-thiazol-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)13-9-3-2-8(6-10(9)14(16)17)18-11-12-4-5-19-11/h2-6H,1H3,(H,13,15) |
InChI-Schlüssel |
ZZXRSKOTRPXPME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=NC=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)






![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
